Aldehydo-D-ribose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemistry and Sugar Metabolism

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is a precursor to D-ribose, a vital component of ribonucleic acid (RNA) and some essential coenzymes. Studies investigate its role in the biosynthesis of these molecules and its potential as a marker for cellular metabolism ().

Plant Science

Research explores the presence and function of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal in various plant species, including Arabidopsis thaliana and Pogostemon cablin . Scientists are interested in understanding its involvement in plant growth, development, and stress responses ().

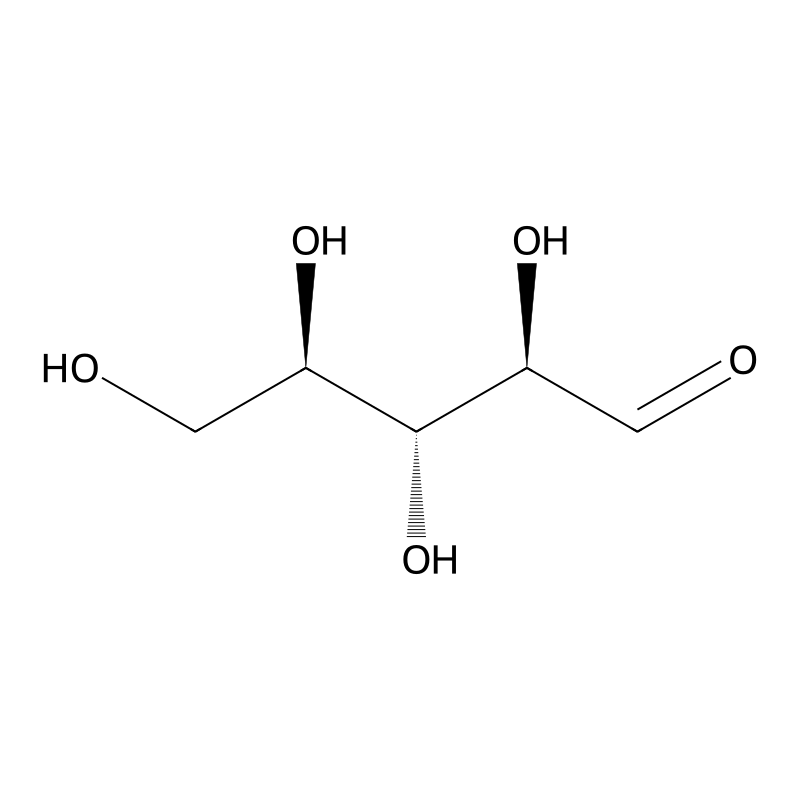

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as D-ribose, is a pentose sugar with the molecular formula CHO. It is characterized by four hydroxyl groups attached to its carbon backbone and an aldehyde functional group. The stereochemistry of this compound is defined by the specific configuration of its hydroxyl groups at the second, third, and fourth carbon atoms, all oriented to the right in the Fischer projection. This configuration plays a crucial role in its biological functions and reactivity .

D-ribose is a vital component of ribonucleic acid (RNA) and is involved in various biochemical processes, including nucleotide synthesis and energy production via the pentose phosphate pathway. Its presence in cellular metabolism highlights its importance in both plant and animal systems .

- Nucleotide Synthesis: D-ribose reacts with nitrogenous bases to form nucleotides. For instance, it can combine with adenine to produce adenosine monophosphate (AMP), a critical building block for RNA and energy metabolism.

- Pentose Phosphate Pathway: In this metabolic pathway, D-ribose-5-phosphate is generated from D-ribose. This pathway is essential for generating ribose-5-phosphate for nucleotide synthesis and providing reducing power in the form of NADPH for biosynthetic reactions .

D-ribose exhibits several biological activities:

- Energy Production: It is integral to ATP (adenosine triphosphate) production, serving as a precursor in energy metabolism.

- Cellular Metabolism: Research has shown that D-ribose can enhance cellular metabolism by improving energy levels in cells under stress or during recovery from exercise .

- Plant Growth and Development: Studies indicate that D-ribose plays a role in plant growth and stress responses, particularly in species like Arabidopsis thaliana and Pogostemon cablin .

D-ribose can be synthesized through various methods:

- Natural Extraction: It can be isolated from natural sources such as yeast or certain plants.

- Chemical Synthesis: Synthetic methods include the reduction of ribonic acid or the enzymatic conversion of glucose through fermentation processes.

- Biotechnological Approaches: Microbial fermentation using specific strains can yield D-ribose efficiently. This method often utilizes genetically modified organisms to enhance yield .

D-ribose has diverse applications across various fields:

- Pharmaceuticals: It is used as a supplement to improve energy levels in patients with chronic fatigue syndrome and fibromyalgia.

- Biotechnology: D-ribose is employed in the synthesis of nucleotides for research and therapeutic applications.

- Food Industry: It serves as a sweetener and flavor enhancer due to its natural sweetness .

Research has focused on the interactions of D-ribose with other biomolecules:

- Enzyme Interactions: D-ribose interacts with various enzymes involved in nucleotide metabolism, influencing pathways that regulate cellular energy.

- Cellular Uptake Studies: Investigations into how cells absorb D-ribose have shown high absorption rates in the small intestine, making it effective as a dietary supplement .

Several compounds share structural similarities with (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | Stereoisomer | Different spatial arrangement of hydroxyl groups |

| D-arabinose | Pentose Sugar | Distinct configuration leading to different biological roles |

| D-xylulose | Pentulose Sugar | Involved in different metabolic pathways |

| L-ribose | Enantiomer | Mirror image of D-ribose with different properties |

The uniqueness of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal lies in its specific stereochemistry and its critical role in RNA structure and function compared to these similar compounds .

The IUPAC name (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal reflects its structural features:

- Pentanal backbone: A five-carbon chain with an aldehyde group at position 1.

- Stereochemistry: Three chiral centers (C2, C3, C4) in the R configuration, confirmed via Fischer projections.

- Hydroxyl groups: Positions 2, 3, 4, and 5 bear hydroxyl moieties, enabling hydrogen bonding and solubility in aqueous environments.

Table 1: Systematic Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 50-69-1 | |

| Molecular Formula | C₅H₁₀O₅ | |

| SMILES Notation | C(C@HO)O | |

| InChI Key | PYMYPHUHKUWMLA-LMVFSUKVSA-N |

Alternative names include aldehydo-D-ribose and D-ribo-2,3,4,5-tetrahydroxyvaleraldehyde, emphasizing its relationship to D-ribose. The compound’s open-chain form interconverts with cyclic furanose and pyranose structures in solution, though the linear aldehyde form dominates in metabolic pathways.

Historical Context in Carbohydrate Chemistry

The compound’s discovery is intertwined with advancements in carbohydrate chemistry:

- Late 19th century: Emil Fischer and Oscar Piloty first synthesized L-ribose derivatives, though the natural D-form remained unidentified until 1909.

- Early 20th century: Phoebus Levene and Walter Jacobs isolated D-ribose from nucleic acids, linking it to RNA structure.

- Mid-20th century: The pentose phosphate pathway’s elucidation revealed (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal as an intermediate in ribose 5-phosphate biosynthesis.

Fischer’s stereochemical conventions and Levene’s work on nucleotide sugars laid the groundwork for understanding this compound’s role in biology. Its synthetic accessibility via the Kiliani-Fischer reaction (ascending sugar series) further cemented its importance in early carbohydrate research.

Biological Significance and Natural Occurrence

(2R,3R,4R)-2,3,4,5-Tetrahydroxypentanal is a metabolic hub in multiple organisms:

RNA and Nucleotide Synthesis

- As the linear precursor to D-ribose, it contributes to RNA backbone formation.

- Ribose 5-phosphate, derived from this compound, is essential for purine and pyrimidine biosynthesis.

Energy Metabolism

- The pentose phosphate pathway converts glucose 6-phosphate into ribose 5-phosphate, linking carbohydrate metabolism to NADPH and nucleotide production.

- In Arabidopsis thaliana, ribokinase (AtRBSK) phosphorylates this compound to regulate nucleoside metabolism and stress responses.

Natural Sources

| Organism | Role | Reference |

|---|---|---|

| Plants | Biosynthesized via Calvin cycle | |

| Microorganisms | Intermediate in pentose utilization | |

| Animals | Derived from dietary nucleic acids |

In plants, its accumulation under ribose supplementation correlates with chlorosis, highlighting its regulatory role in carbon metabolism. Microbial systems, such as the rbs operon in bacteria, utilize specialized enzymes like D-ribose pyranase to convert it into metabolically active forms.

Microbial Fermentation Techniques

Microbial fermentation represents the predominant commercial approach for producing (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, offering superior selectivity and environmental compatibility compared to chemical synthesis methods . The development of specialized bacterial strains has emerged as a cornerstone technology, with particular emphasis on transketolase-deficient mutants that accumulate the desired pentose sugar rather than metabolizing it further through aromatic amino acid biosynthesis pathways .

Bacillus Species Engineering and Optimization

Bacillus subtilis strains have demonstrated exceptional performance in tetrahydroxypentanal production through systematic metabolic engineering approaches [3] . The transketolase-deficient strain Bacillus subtilis SPK1 achieved remarkable production titers of 46.6 grams per liter with a productivity of 0.88 grams per liter per hour when utilizing mixed sugar substrates containing both xylose and glucose . This dual-substrate approach capitalizes on the complementary metabolic pathways, where glucose provides essential energy metabolism support while xylose serves as the primary carbon source for pentose synthesis.

Advanced fermentation strategies have yielded even more impressive results with Bacillus subtilis CGMCC 3720, which produced 113.4 grams per liter of tetrahydroxypentanal through a novel co-feeding methodology incorporating glucose and sodium citrate [3]. This innovative approach addresses the carbon overflow metabolism that typically leads to unwanted organic acid formation, thereby enhancing both yield and product purity. The co-feeding strategy effectively balances glycolytic flux with the hexose monophosphate pathway, resulting in improved carbon utilization efficiency.

Metabolic Pathway Engineering in Escherichia coli

Escherichia coli systems have been successfully engineered for tetrahydroxypentanal production through the expression of endogenous haloacid dehalogenase-like phosphatases [4]. The engineered strain LMSE2 expressing the ybiV gene (encoding HAD12 phosphatase) demonstrated the ability to co-utilize glucose and xylose substrates, achieving titers of 3.36 grams per liter through fed-batch cultivation approaches [4]. This system represents a significant advancement in metabolic engineering, as it enables the direct conversion of readily available lignocellulosic sugars without the need for complex pretreatment processes.

Specialized Bacterial Systems

Gluconobacter suboxydans IFO 12528 has emerged as a unique production host due to its specialized membrane-bound oxidative enzymes [5]. This organism utilizes aldopentose 4-dehydrogenase and 4-keto-aldopentose 1-dehydrogenase in sequential reactions to convert arabinose and ribose precursors directly to tetrahydroxypentanal [5]. The system achieves yields approaching 0.89 grams per gram of substrate, representing one of the highest conversion efficiencies reported in the literature.

Fermentation Process Optimization

Critical process parameters significantly influence production outcomes across all microbial systems. Temperature optimization studies consistently indicate optimal ranges between 36-37°C for Bacillus species, with pH control maintained at 7.0 through automated buffer addition systems [6]. Oxygen transfer rates emerge as particularly critical factors during scale-up operations, with volumetric oxygen transfer coefficients requiring careful optimization to maintain aerobic conditions necessary for pentose phosphate pathway activity [6].

Substrate feeding strategies have proven instrumental in maximizing productivity. Sequential feeding approaches, where glucose concentration is maintained at sub-inhibitory levels while providing controlled xylose supplementation, prevent catabolite repression while ensuring adequate energy availability for biosynthetic processes . The implementation of fed-batch protocols has consistently improved final product concentrations by 40-60% compared to simple batch fermentation approaches.

Chemical Synthesis from Precursor Molecules

Chemical synthesis methodologies for (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal encompass diverse approaches ranging from classical carbohydrate chemistry to modern organometallic catalysis. These methods offer precise stereochemical control but face significant challenges in terms of efficiency, cost, and environmental impact when considered for industrial implementation.

Kiliani-Fischer Synthesis Approaches

The Kiliani-Fischer synthesis represents a fundamental methodology for ascending the carbon chain in carbohydrate chemistry, enabling the conversion of tetrose precursors to pentose products [7]. This approach involves the sequential addition of hydrogen cyanide to aldehydo sugars, followed by hydrolysis and reduction steps to generate the desired pentose configuration [7]. While providing excellent stereochemical control, the method suffers from low overall yields (typically 3-5%) due to the formation of multiple epimeric products and the inherent inefficiency of multi-step transformations.

The process requires careful optimization of reaction conditions, including temperature control during cyanohydrin formation and the subsequent reduction of intermediate lactones using modified Rosenmund reduction protocols [7]. Despite its historical significance and mechanistic elegance, the Kiliani-Fischer approach faces practical limitations for large-scale implementation due to the use of toxic cyanide reagents and complex purification requirements.

Organometallic Catalysis Methods

Modern synthetic approaches have leveraged organometallic catalysis to achieve more efficient pentose synthesis. Palladium(II)-catalyzed intramolecular cyclization reactions have demonstrated the capability to convert L-(-)-malic acid derivatives to tetrahydroxypentanal precursors with yields reaching 68% [8] [9]. This methodology employs PdCl2(PhCN)2 as the catalyst system in isopropanol-tetrahydrofuran solvent mixtures, enabling the formation of hemiacetal intermediates that subsequently cyclize to the desired pentose configuration.

The palladium-catalyzed approach offers several advantages including mild reaction conditions, high regioselectivity, and compatibility with various protecting group strategies [8]. However, the requirement for precious metal catalysts and specialized ligand systems significantly increases the economic burden for large-scale applications. Additionally, the multi-step nature of substrate preparation and product workup limits the overall process efficiency.

Oxidative Transformation Strategies

Alternative synthetic routes utilize oxidative transformations of readily available starting materials. The Lemieux-Johnson oxidation of shikimic acid derivatives has been employed to generate tetrahydroxypentanal with moderate to good yields (85%) [10]. This approach benefits from the commercial availability of shikimic acid and the well-established protocols for selective oxidative cleavage reactions.

The oxidative methodology offers improved atom economy compared to multi-step synthesis approaches, as it involves fewer synthetic transformations and generates minimal waste products [10]. However, the requirement for stoichiometric oxidants and the need for precise reaction control to prevent over-oxidation present challenges for process scale-up and cost optimization.

Prebiotic and Biomimetic Synthesis

Emerging research has explored prebiotic synthesis approaches that mimic potential natural formation pathways for pentose sugars. Aldol condensation reactions between acetaldehyde and D-glyceraldehyde, promoted by amino ester catalysts, have demonstrated the formation of tetrahydroxypentanal along with other pentose isomers [11]. While yields remain modest (5-6%), these approaches offer insights into environmentally benign synthesis strategies that could potentially be optimized for industrial applications.

The amino ester-promoted aldol reactions proceed under aqueous conditions at ambient temperature, eliminating the need for organic solvents or extreme reaction conditions [11]. This methodology represents a significant advancement in green chemistry approaches to carbohydrate synthesis, though substantial optimization will be required to achieve commercially viable yields and selectivities.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal presents multifaceted challenges that encompass technical, economic, and regulatory considerations. Current worldwide production capacity remains limited at approximately 2000-3000 tonnes annually, reflecting both market constraints and production difficulties [6].

Scale-Up Technical Limitations

Oxygen transfer limitations represent the most significant technical barrier in fermentation scale-up operations [12] [13]. Industrial fermentors require volumetric oxygen transfer coefficients exceeding 200 per hour to maintain adequate dissolved oxygen levels for optimal pentose phosphate pathway activity [6]. This requirement necessitates sophisticated aeration and agitation systems that significantly increase capital and operational costs. The non-linear relationship between oxygen transfer and vessel geometry creates particular challenges when scaling from pilot-scale (100-1000 liter) to production-scale (10,000-50,000 liter) fermentors.

Heat transfer limitations compound the oxygen transfer challenges, as fermentation generates substantial metabolic heat that must be efficiently removed to maintain optimal temperature conditions [14]. The surface area to volume ratio decreases significantly with scale increase, requiring enhanced cooling systems and potentially limiting maximum achievable cell densities and production rates.

Mixing characteristics change dramatically during scale-up, affecting substrate distribution, pH homogeneity, and mass transfer rates [14]. The transition from laboratory-scale mixing (characterized by high shear rates and rapid mixing times) to industrial-scale mixing (limited by impeller tip speeds and mixing time constants) frequently results in localized concentration gradients that can inhibit microbial performance and reduce overall productivity.

Economic and Cost Structure Challenges

Raw material costs constitute 40-60% of total production expenses for microbial fermentation processes [6] [15]. Glucose and xylose substrates, while readily available, require purification to food-grade standards that significantly increase feedstock costs. The current market price for high-purity glucose ranges from $800-1200 per metric ton, while xylose commands $1500-2500 per metric ton due to limited commercial production infrastructure [15].

Energy consumption for aeration, agitation, and temperature control represents 15-25% of total production costs [6]. Industrial fermentation requires continuous aeration at rates of 0.5-1.5 volumes of air per volume of medium per minute, translating to significant electrical power requirements. Steam consumption for sterilization and heating further increases energy costs, particularly in regions with high utility rates.

Product purification and downstream processing account for 20-30% of production costs due to the complex separation requirements [6]. The similarity in physical and chemical properties between tetrahydroxypentanal and other pentose sugars necessitates sophisticated chromatographic separation techniques. Ion-exchange chromatography systems require expensive resins and generate substantial waste streams, while crystallization approaches suffer from low yields and extended processing times.

Regulatory and Quality Assurance Requirements

Pharmaceutical and nutritional supplement applications demand compliance with Current Good Manufacturing Practice regulations, requiring extensive documentation, validation, and quality control systems [16]. These requirements add substantial overhead costs and complexity to production operations, particularly for smaller-scale manufacturers.

Environmental regulations concerning waste discharge and emissions control impose additional compliance costs [15]. Fermentation processes generate organic waste streams that require biological treatment before discharge, while chemical synthesis routes produce organic solvent wastes requiring specialized disposal methods. The implementation of waste treatment systems can represent 5-15% of total capital investment requirements.

Market and Demand Constraints

The relatively limited market size for tetrahydroxypentanal restricts the economic justification for large-scale production investments [16]. Current annual global demand approximates 2000-3000 tonnes, primarily for pharmaceutical intermediate applications and nutritional supplements. This market size limits the potential for economy of scale benefits that typically drive cost reductions in commodity chemical production.

Product pricing volatility creates additional economic uncertainty for production planning. Market prices range from $15-50 per kilogram depending on purity specifications and application requirements [16]. This price variability makes long-term production planning challenging and increases the financial risks associated with capacity expansion investments.

The specialized nature of the market results in limited competition and customer concentration risks. A small number of pharmaceutical companies represent the majority of global demand, creating dependence on specific customer relationships and limiting pricing flexibility. Market entry barriers for new suppliers remain high due to the extensive regulatory approval requirements and the need for established quality assurance systems.

Process Intensification and Future Outlook

Continuous fermentation systems offer potential solutions to several scale-up challenges by maintaining steady-state conditions that optimize mass transfer and metabolic performance [17]. These systems can achieve higher volumetric productivities while reducing equipment size requirements and capital costs. However, the implementation of continuous systems requires sophisticated process control capabilities and presents additional risks related to contamination and process stability.

Advanced process analytical technology integration enables real-time monitoring and control of critical process parameters, potentially improving process consistency and reducing batch-to-batch variability [18]. The implementation of automated control systems can optimize feeding strategies, maintain optimal environmental conditions, and detect process deviations before they impact product quality or yield.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Vapor Pressure

Other CAS

Wikipedia

Thiophosphoryl_bromide